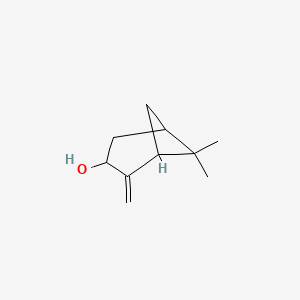
Pinocarveol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopinocarveol is a natural product found in Picea abies and Cedronella canariensis with data available.
Wissenschaftliche Forschungsanwendungen
Herbicidal Potential
Pinocarveol has been identified as a strong herbicidal compound. A study by Li et al. (2020) demonstrated the herbicidal activity of trans-pinocarveol, discovered through a screening strategy from Eucalyptus essential oils. This finding highlights the potential application of this compound in agriculture as a natural herbicide.
Genotoxic and Antigenotoxic Potential
Drosopoulou et al. (2018) investigated the genotoxic and antigenotoxic potential of this compound. The study Drosopoulou et al. (2018) found that trans-pinocarveol, along with other major compounds in Chios mastic water, did not exhibit genotoxic or recombinogenic activity. Furthermore, the study suggested that some compounds, except trans-pinocarveol, exerted antigenotoxic potential.
Biotransformation and Chemical Synthesis
The ability of this compound to undergo chemical transformations has been studied. For example, Lindmark-Henriksson et al. (2004) explored the transformation of terpenes like beta-pinene to trans-pinocarveol using a Picea abies suspension cell culture. These transformations are significant for the chemical synthesis and understanding of terpenes' behavior in biological systems.
Insecticidal and Acaricidal Potential
This compound has been identified as having insecticidal and acaricidal potential. The study by Pavela et al. (2022) evaluated the essential oil of Myrothamnus moschatus, finding trans-pinocarveol as a major component. The oil showed significant bioactivity against various agricultural pests and vectors, indicating the potential use of this compound-containing oils in pest management.
Photocatalytic Systems
Trytek et al. (2009) discussed the use of porphyrins encapsulated in silica gels for the biomimetic oxidation of alpha-pinene to products like this compound. This study, Trytek et al. (2009), highlights the role of this compound in photocatalytic systems, suggesting its potential application in green chemistry and sustainable processes.
Eigenschaften
CAS-Nummer |
3917-59-7 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m1/s1 |
InChI-Schlüssel |
LCYXQUJDODZYIJ-HRDYMLBCSA-N |
Isomerische SMILES |
CC1([C@@H]2C[C@H]1C(=C)[C@@H](C2)O)C |
SMILES |
CC1(C2CC1C(=C)C(C2)O)C |
Kanonische SMILES |
CC1(C2CC1C(=C)C(C2)O)C |
Dichte |
0.977-0.983 |
Andere CAS-Nummern |
5947-36-4 1674-08-4 3917-59-7 19894-98-5 |
Physikalische Beschreibung |
Viscous, light yellow oil; Warm, woody-balsamic aroma |
Piktogramme |
Irritant |
Löslichkeit |
Soluble in oils; Insoluble in water Soluble (in ethanol) |
Synonyme |
2(10)-pinen-3-ol 6,6-dimethyl-2-methylenebicyclo(3.1.1)heptan-3-ol 6,6-dimethyl-3-hydroxy-2-methylenebicyclo(3.1.1)heptane pinocarveol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![n-[4-Chloro-3-(4-chlorobenzoyl)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B1213112.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)benzonitrile;methyl hydrogen sulfate](/img/structure/B1213114.png)
![(7-Hydroxy-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b,11,12-dodecahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-yl)methyl hexadecanoate](/img/structure/B1213115.png)
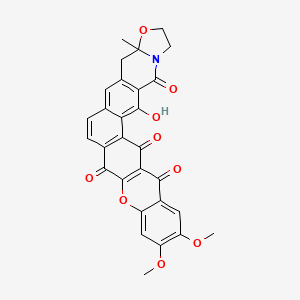
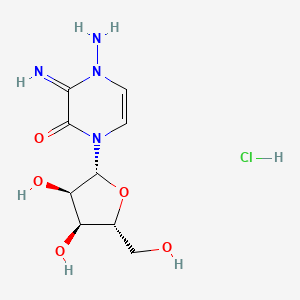
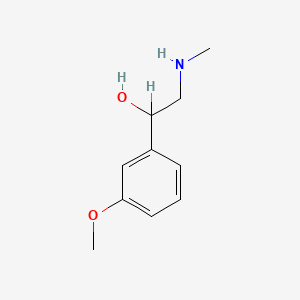


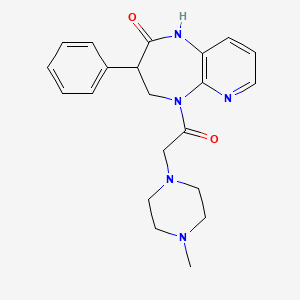
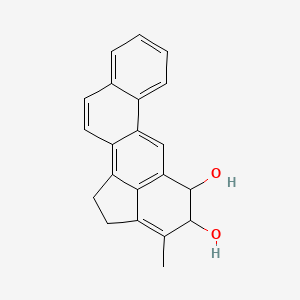
![1-[2-(2-Chlorophenoxy)ethyl]benzimidazole](/img/structure/B1213130.png)
![1-(4-Methyl-1,3-benzothiazol-2-yl)-3-[3-(methylthio)phenyl]urea](/img/structure/B1213131.png)

![3-[[[3-(4-Methoxyphenyl)phenyl]-oxomethyl]amino]benzoic acid](/img/structure/B1213134.png)